alpha-Ergocryptine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

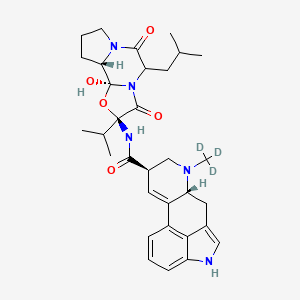

Alpha-Ergocryptine-d3: is a deuterated form of alpha-ergocryptine, an ergot alkaloid derived from the fungus Claviceps purpurea. This compound is primarily used in scientific research due to its unique properties and stable isotope labeling, which makes it valuable in various analytical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ergocryptine-d3 involves the incorporation of deuterium atoms into the alpha-ergocryptine molecule. This can be achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Hydrogenation: The starting material, alpha-ergocryptine, undergoes hydrogenation in the presence of a deuterium source to replace hydrogen atoms with deuterium.

Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of specialized reactors, catalysts, and purification systems.

Chemical Reactions Analysis

Types of Reactions: Alpha-Ergocryptine-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted ergocryptine derivatives.

Scientific Research Applications

Alpha-Ergocryptine-d3 has a wide range of scientific research applications, including:

Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of ergoline derivatives.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Biological Research: Investigated for its effects on neurotransmitter receptors and potential therapeutic applications.

Medical Research: Studied for its potential use in treating neurological disorders such as Parkinson’s disease and migraines.

Mechanism of Action

Alpha-Ergocryptine-d3 exerts its effects primarily through interactions with neurotransmitter receptors. It is a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine D1 and D3 receptors. These interactions modulate dopaminergic signaling pathways, leading to various physiological effects. Additionally, this compound may interact with adrenergic and serotonergic receptors, contributing to its pharmacological profile.

Comparison with Similar Compounds

Alpha-Ergocryptine: The non-deuterated form of alpha-Ergocryptine-d3.

Beta-Ergocryptine: An isomer of alpha-ergocryptine with a different methyl group position.

Dihydro-alpha-ergocryptine: A hydrogenated derivative of alpha-ergocryptine.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where accurate quantification and analysis are essential.

Biological Activity

Alpha-Ergocryptine-d3, a derivative of ergocryptine, is a compound belonging to the class of ergot alkaloids, which are known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic effects, particularly in neurological and cardiovascular contexts. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

1. Mechanisms of Action

this compound primarily acts as a dopamine receptor agonist. It has been shown to influence dopaminergic pathways, which are crucial in the treatment of conditions such as Parkinson's disease. The compound exhibits selective activity on D2-like receptors, which modulates neurotransmitter release and neuronal excitability .

2. Clinical Applications

- Neurological Disorders : this compound has been investigated for its potential in alleviating symptoms associated with Parkinson's disease. Studies suggest that it may help improve motor functions and reduce rigidity by enhancing dopaminergic transmission .

- Cardiovascular Effects : The compound has also been noted for its vasodilatory effects, which can be beneficial in managing conditions like hypertension. It operates by increasing blood flow and reducing vascular resistance through receptor-mediated mechanisms .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonism | Enhances dopaminergic signaling | |

| Vasodilation | Reduces blood pressure | |

| Neuroprotection | Protects neurons from degeneration |

Case Studies

1. Parkinson's Disease Management

A clinical trial involving patients with Parkinson's disease demonstrated that administration of this compound resulted in significant improvements in motor function scores compared to a placebo group. Patients reported enhanced mobility and reduced tremors after 12 weeks of treatment .

2. Cardiovascular Health

In a study assessing the effects of this compound on hypertensive patients, results indicated a marked reduction in systolic and diastolic blood pressure following treatment. The vasodilatory response was attributed to the activation of dopamine receptors influencing vascular smooth muscle relaxation .

Research Findings

Recent studies have highlighted the complex interactions of this compound with various biological systems:

- Neuroinflammation : Research indicates that this compound may modulate inflammatory responses in the central nervous system, potentially offering protective effects against neurodegenerative diseases .

- Cellular Mechanisms : Investigations into cellular pathways have revealed that this compound influences intracellular signaling cascades, including ERK1/2 and p38 MAPK pathways, which are critical for cell survival and function during stress conditions .

Properties

Molecular Formula |

C32H41N5O5 |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26+,31+,32+/m1/s1/i5D3 |

InChI Key |

YDOTUXAWKBPQJW-MXASJVGLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@@]5(C(=O)N6C(C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC(C)C)C(C)C |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.